molecular formula C7H5Cl2FZn B13906043 3-Chloro-4-fluorobenzylzinc chloride

3-Chloro-4-fluorobenzylzinc chloride

Cat. No.: B13906043
M. Wt: 244.4 g/mol
InChI Key: AYBCKVANGGTXKP-UHFFFAOYSA-M
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Description

3-Chloro-4-Fluorobenzylzinc chloride: (MFCD11226469) is an organozinc compound commonly used in organic synthesis. It is typically supplied as a 0.5 M solution in tetrahydrofuran. This compound is known for its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-Fluorobenzylzinc chloride typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-Fluorobenzylzinc chloride can undergo oxidation reactions, typically forming the corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: This compound can be reduced to form the corresponding benzylzinc compound, which can further react with electrophiles.

    Substitution: It is highly reactive in nucleophilic substitution reactions, where the zinc moiety can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylzinc derivatives.

    Substitution: Various substituted benzyl compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-4-Fluorobenzylzinc chloride is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules.

Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-Fluorobenzylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom during the reaction. This makes it highly effective in cross-coupling reactions, where it can form bonds with various electrophiles.

Comparison with Similar Compounds

  • 3-Chlorobenzylzinc chloride
  • 4-Fluorobenzylzinc chloride
  • Benzylzinc chloride

Comparison: 3-Chloro-4-Fluorobenzylzinc chloride is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution provides distinct reactivity patterns compared to its analogs. For instance, the presence of the fluoro group can enhance the compound’s stability and reactivity in certain reactions, making it more versatile in synthetic applications.

Properties

Molecular Formula

C7H5Cl2FZn

Molecular Weight

244.4 g/mol

IUPAC Name

2-chloro-1-fluoro-4-methanidylbenzene;chlorozinc(1+)

InChI

InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

AYBCKVANGGTXKP-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Cl.Cl[Zn+]

Origin of Product

United States

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